1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)8-4-1-2-6-11(8)17(14,15)9-5-3-7-16-9/h3,5,7-8H,1-2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIRSLDHWRLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid typically involves the reaction of thiophene-2-sulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid has shown potential in the development of pharmaceuticals due to its unique structural features. Its applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic therapies .
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways suggests its use in developing anti-inflammatory medications .
Biochemistry
In biochemistry, this compound is utilized as an organic buffer and reagent:
- Buffering Agent : It is employed in biochemical assays where maintaining a stable pH is crucial for enzyme activity and stability .
- Peptide Synthesis : The compound serves as a building block in peptide synthesis, contributing to the development of peptide-based therapeutics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In another study, researchers explored the anti-inflammatory properties of this compound in vitro. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production, highlighting its promise as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The piperidine ring can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophene-2-sulfonyl)piperidine-3-carboxylic acid .
- 1-(Thiophene-2-sulfonyl)piperidine-4-carboxylic acid .
Uniqueness
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity . The position of the carboxylic acid group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Biological Activity
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CAS No. 223562-16-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a thiophene sulfonyl group and a carboxylic acid moiety, which contributes to its unique chemical properties. The presence of the thiophene ring is significant as it often enhances biological activity through various interactions with biomolecules.
Structural Formula
The structural formula can be represented as follows:
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid has been investigated for its interactions with various biological targets. Its mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Therapeutic Applications
Research indicates potential applications in the following areas:
- Anticancer Activity : Studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antiviral Properties : The presence of the thiophene moiety is linked to enhanced antiviral activity. Compounds with similar structures have been reported to exhibit potent antiviral effects against viral pathogens .
Anticancer Studies
A study published in MDPI highlighted the effectiveness of piperidine derivatives in targeting cancer cells. The compound exhibited IC50 values indicating strong cytotoxic effects on specific cancer lines, suggesting its potential as a therapeutic agent .
Antiviral Activity
Research has demonstrated that thiophene-containing compounds possess significant antiviral activities. For example, a related compound showed over 60% inhibition of viral replication at low concentrations, showcasing the importance of structural motifs in enhancing biological efficacy .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
